molecular formula C11H11BrN2O3S B12230198 1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B12230198
M. Wt: 331.19 g/mol
InChI Key: OUBYPLNLLIIPTA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromo and methoxy group attached to a benzenesulfonyl moiety, which is further connected to a methyl-substituted imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 4-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial production might also involve continuous flow reactors to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products include derivatives where the bromo group is replaced by other functional groups.

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include sulfides or thiols.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonyl chloride
  • 4-Bromo-2-methylbenzenesulfonyl chloride
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

Uniqueness

1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11BrN2O3S

Molecular Weight

331.19 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C11H11BrN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-11(17-2)10(12)5-9/h3-7H,1-2H3

InChI Key

OUBYPLNLLIIPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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